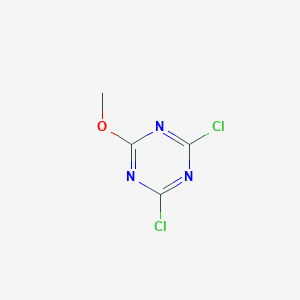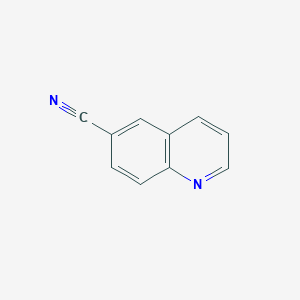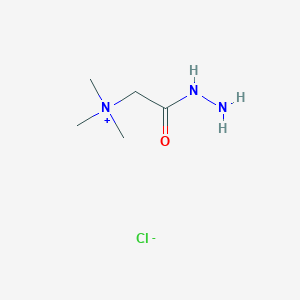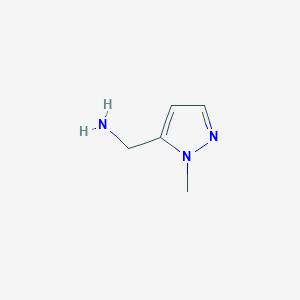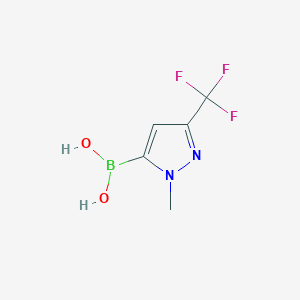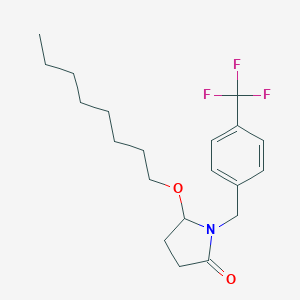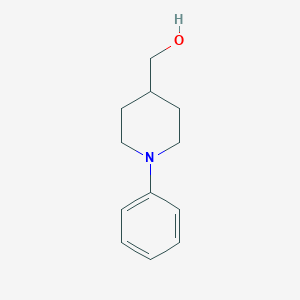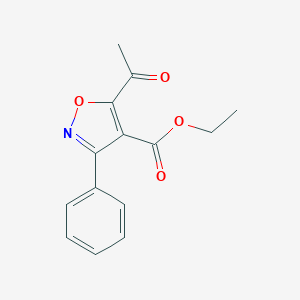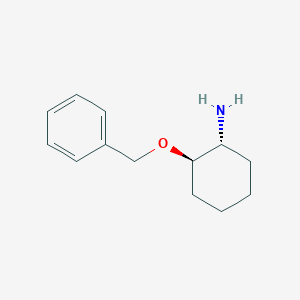
1-Benzyl-5-butoxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-butoxypyrrolidin-2-one, also known as BB-22, is a synthetic cannabinoid that belongs to the group of designer drugs. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic applications. BB-22 is a potent agonist of the cannabinoid receptors and has been shown to have a high affinity for both CB1 and CB2 receptors.
Mécanisme D'action
1-Benzyl-5-butoxypyrrolidin-2-one acts as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
1-Benzyl-5-butoxypyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-5-butoxypyrrolidin-2-one has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-Benzyl-5-butoxypyrrolidin-2-one also has several limitations. It is a designer drug, which means that it is not approved for human use and may have unknown side effects. It is also a controlled substance in many countries, which makes it difficult to obtain and use in research.
Orientations Futures
There are several future directions for research on 1-Benzyl-5-butoxypyrrolidin-2-one. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the study of the mechanisms of action of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases. Finally, research on the safety and efficacy of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids is needed to determine their potential for use in human medicine.
Applications De Recherche Scientifique
1-Benzyl-5-butoxypyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propriétés
Numéro CAS |
136410-30-5 |
|---|---|
Nom du produit |
1-Benzyl-5-butoxypyrrolidin-2-one |
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
Clé InChI |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonymes |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

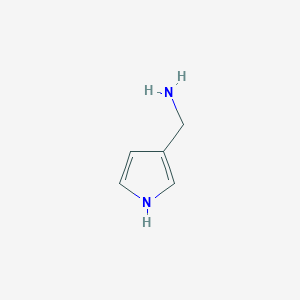
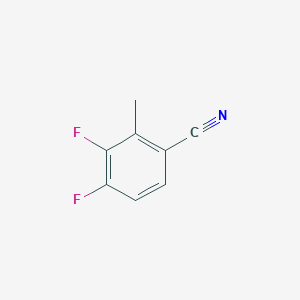
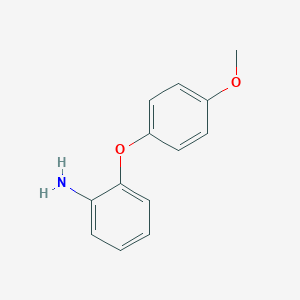
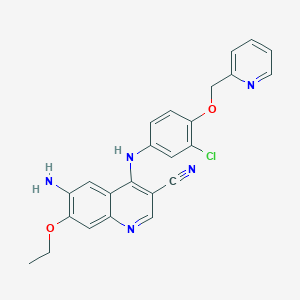
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
